Pyridine;ZINC;bromide
Description
Significance of Pyridine-Based Ligands in Modern Zinc Coordination Chemistry
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that serve as versatile ligands in coordination chemistry. Their ability to coordinate with metal ions, including zinc(II), is well-established and has been the subject of extensive research. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base that can donate electron density to the Lewis acidic zinc center.
The electronic and steric properties of pyridine ligands can be readily tuned by introducing various substituents onto the pyridine ring. mdpi.com This allows for precise control over the coordination environment of the zinc ion, influencing the geometry, stability, and reactivity of the resulting complex. For instance, the presence of functional groups capable of hydrogen bonding, such as hydroxyl or amide groups, can introduce specific intermolecular interactions that dictate the solid-state structure of the complex. mdpi.com
Pyridine-based ligands can act as monodentate, bidentate, or even tridentate chelating agents, depending on the number and position of the coordinating nitrogen atoms. academie-sciences.frnih.gov This versatility allows for the construction of a wide array of coordination architectures, from simple mononuclear complexes to intricate coordination polymers. nih.govrsc.org The coordination of pyridine to a zinc center is confirmed by spectroscopic methods, such as IR and NMR spectroscopy, where shifts in the characteristic vibrational frequencies or resonance signals of the pyridine ring are observed upon complexation. academie-sciences.frosf.io
Overview of Zinc(II) Bromide in Advanced Synthetic Methodologies and Catalysis
Zinc(II) bromide (ZnBr₂) is a readily available and relatively inexpensive Lewis acid that has found widespread use as a catalyst in a variety of organic transformations. tandfonline.comresearchgate.nettandfonline.com Its effectiveness stems from the ability of the zinc ion to accept electron density, thereby activating substrates towards nucleophilic attack. This catalytic activity is crucial in the synthesis of a diverse range of organic compounds, including heterocyclic molecules. tandfonline.comresearchgate.net
The applications of ZnBr₂ in synthesis are extensive. It has been employed as a catalyst for various reactions, demonstrating high efficiency in promoting chemical processes and leading to the formation of desired products in good yields. tandfonline.com In many instances, the reactions fail to proceed in the absence of the zinc(II) bromide catalyst, highlighting its essential role. tandfonline.com Furthermore, the low toxicity and abundance of zinc make ZnBr₂ an attractive and environmentally compatible choice for catalysis. researchgate.nettandfonline.com
Beyond its catalytic role, zinc bromide is also utilized in other advanced applications. For example, concentrated aqueous solutions of zinc bromide are used as transparent radiation shields due to their ability to absorb high-energy radiation and self-repair from radiation damage. atamanchemicals.com In the oil and gas industry, dense zinc bromide solutions are used in drilling and well completion operations. atamanchemicals.com
Foundational Research Imperatives for Pyridine-Zinc-Bromide Compounds
The combination of pyridine-based ligands and zinc(II) bromide gives rise to a class of coordination compounds with significant potential for further research and application. The formation of pyridine-zinc-bromide complexes allows for the fine-tuning of the Lewis acidity of the zinc center, which can have a profound impact on its catalytic activity. The pyridine ligand can modulate the electronic properties of the zinc ion, potentially leading to enhanced reactivity or selectivity in catalytic processes.
A key area of research is the synthesis and structural characterization of novel pyridine-zinc-bromide complexes. By systematically varying the substituents on the pyridine ligand, researchers can explore how these modifications influence the coordination geometry and solid-state packing of the resulting complexes. mdpi.com Techniques such as single-crystal X-ray diffraction are invaluable for determining the precise three-dimensional structure of these compounds. academie-sciences.fr
Furthermore, investigating the reactivity of these complexes is a critical research imperative. This includes exploring their potential as catalysts in new organic reactions or as precursors for the synthesis of advanced materials. For example, the thermal decomposition of these complexes could provide a route to zinc-containing nanomaterials with specific properties. The study of the fundamental properties of pyridine-zinc-bromide systems, including their spectroscopic and thermal behavior, is essential for unlocking their full potential in various scientific and technological fields. academie-sciences.frresearchgate.net
Interactive Data Tables
Table 1: Selected Bond Lengths and Angles for a Representative Pyridine-Zinc Complex
The following table presents selected bond lengths and angles for the complex [Zn(quin)₂(3-Py-OH)₂], illustrating the coordination environment around the zinc(II) ion.
| Parameter | Value |
| Bond Lengths (Å) | |
| Zn(1)–N(1) | 2.2298(15) |
| Zn(1)–O(1) | 2.0391(13) |
| Zn(1)–N(2) | 2.2008(17) |
| **Bond Angles (°) ** | |
| O(1)–Zn(1)–N(1) | 78.86(5) |
| O(1)–Zn(1)–N(2) | 91.36(6) |
| N(1)–Zn(1)–N(2) | 90.44(6) |
Data sourced from a study on the crystal chemistry of zinc quinaldinate complexes with pyridine-based ligands. mdpi.com
Table 2: Thermal Decomposition Steps of [Zn(3-ampy)₂(NCS)₂]
This table outlines the thermal decomposition process of a zinc(II) complex with 3-aminopyridine (B143674) and thiocyanate (B1210189) ligands.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Attributed Loss |
| 1 | 220 - 300 | 26.35 | 25.42 | One 3-aminopyridine molecule |
| 2 | 300 - 550 | 25.65 | - | Second 3-aminopyridine molecule |
| 3 | 550 - 800 | - | - | Decomposition of Zn(SCN)₂ |
Data from a study on the thermal properties of a Zn(II) complex of 3-aminopyridine. scirp.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H5BrNZn- |
|---|---|
Molecular Weight |
224.4 g/mol |
IUPAC Name |
pyridine;zinc;bromide |
InChI |
InChI=1S/C5H5N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/p-1 |
InChI Key |
WUTSMSLAOBVVCP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC=C1.[Zn].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Complex Formation
Direct Synthesis and Derivatization of Zinc(II) Bromide-Pyridine Adducts
Zinc(II) bromide-pyridine adducts are coordination complexes where the pyridine (B92270) molecule acts as a Lewis base, donating its lone pair of electrons to the Lewis acidic zinc center. The synthesis of these adducts is typically straightforward, involving the direct reaction of zinc(II) bromide with pyridine or its derivatives.
The most common stoichiometric adduct is bis(pyridine)zinc(II) bromide, [ZnBr₂(Py)₂]. Its synthesis is generally achieved by the direct reaction of zinc(II) bromide with two equivalents of pyridine. cdnsciencepub.commdpi.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727). mdpi.comnih.gov The resulting complex features a tetrahedral geometry around the zinc atom, with the two pyridine molecules and two bromide ions acting as ligands. cdnsciencepub.commdpi.com
A general synthetic procedure involves dissolving zinc(II) bromide in a solvent and adding a stoichiometric amount of pyridine. The complex often precipitates from the solution upon formation or after concentration of the reaction mixture. For instance, the reaction of one equivalent of zinc(II) bromide with two equivalents of pyridine in methanol yields the dichlorido complex [ZnBr₂(L)] (where L is a bipyridine-type ligand). mdpi.com
| Reactants | Stoichiometry (ZnBr₂:Pyridine) | Product | Reference |
| Zinc(II) bromide, Pyridine | 1:2 | Bis(pyridine)zinc(II) bromide | cdnsciencepub.com |
| Zinc(II) bromide, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | 1:1 | [ZnBr₂(L)] | mdpi.com |
| Zinc(II) bromide, 4′-(substituted-phenyl)-2,2′:6′,2′′-terpyridine | 1:1 | [ZnBr₂L] | nih.gov |
| Zinc(II) acetate (B1210297) dihydrate, 4-halogenated benzoic acids, Pyridine | 1:2:2 | [Zn(py)₂(4-X-C₆H₄COO)₂(H₂O)] | rsc.org |
The stoichiometry and isomerism of the resulting zinc(II) bromide-pyridine adducts can be influenced by the reaction conditions. Factors such as the solvent, temperature, and the molar ratio of the reactants play a crucial role. For instance, in the synthesis of fully substituted pyridines catalyzed by zinc complexes, the choice of solvent was found to be a key factor, with ethanol providing good yields and selectivity. researchgate.net
In the context of CO₂ and epoxide reactions to form cyclic carbonates catalyzed by [L₂ZnX₂] (where L is pyridine or a substituted pyridine and X is a halide), it was observed that catalysts with electron-donating substituents on the pyridine ligands showed higher activity. rsc.org This suggests that the electronic properties of the pyridine ligand, which can be modulated by substituents, influence the catalytic performance of the resulting zinc complex.
The synthesis of zinc(II) bromide complexes with substituted pyridines follows similar principles to that of the parent pyridine complex. The reaction of zinc(II) bromide with substituted pyridines, such as dimethyl 2,2′-bipyridine-4,5-dicarboxylate, yields the corresponding [Zn(py-2py)Br₂] complex. mdpi.com Similarly, complexes with terpyridine ligands bearing various substituents have been prepared by reacting the respective ligand with zinc(II) bromide in a 1:1 stoichiometric ratio in a mixture of dichloromethane (B109758) and methanol. nih.gov
The use of more complex, multidentate pyridine-containing ligands, like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, also readily forms complexes with zinc(II) bromide. mdpi.com The reaction of this ligand with one equivalent of zinc(II) bromide in methanol results in the formation of [ZnBr₂(L)], which exhibits a distorted trigonal pyramidal structure in the solid state. mdpi.com
| Ligand | Product | Reference |
| Dimethyl 2,2′-bipyridine-4,5-dicarboxylate | [Zn(py-2py)Br₂] | mdpi.com |
| 4′-(p-methylsulfonyl-phenyl)-2,2′:6′,2′′-terpyridine | [ZnBr₂L¹] | nih.gov |
| 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [ZnBr₂(L)] | mdpi.com |
Preparation of Pyridylzinc Bromide Organometallic Reagents
Pyridylzinc bromides are organometallic compounds where a direct carbon-zinc bond exists between the zinc atom and the pyridine ring. These reagents are highly valuable in organic synthesis, particularly in cross-coupling reactions to form C-C bonds.
A primary and direct method for the synthesis of pyridylzinc bromides is the oxidative addition of activated zinc to a halopyridine, most commonly a bromopyridine. researchgate.netmdpi.com This reaction involves the insertion of zinc metal into the carbon-halogen bond of the pyridine ring. The use of highly reactive "Rieke zinc," prepared by the reduction of a zinc salt, is often employed to facilitate this insertion. thieme-connect.comthieme-connect.de
The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. mdpi.com For instance, treating 2-bromopyridine (B144113) with active zinc in refluxing THF leads to the formation of 2-pyridylzinc bromide. mdpi.comnih.gov Similarly, 3-pyridylzinc bromide can be prepared from 3-bromopyridine, although the reaction can be more challenging and may require the addition of promoters like lithium chloride to achieve high conversion. thieme-connect.comnih.gov
| Halopyridine | Product | Conditions | Reference |
| 2-Bromopyridine | 2-Pyridylzinc bromide | Active Zinc, THF, reflux | mdpi.comnih.gov |
| 3-Bromopyridine | 3-Pyridylzinc bromide | Active Zinc, LiCl, THF, reflux | thieme-connect.comnih.gov |
| 2-Bromo-4-methylpyridine | 4-Methyl-2-pyridylzinc bromide | Active Zinc | koreascience.kr |
An alternative and widely used route to pyridylzinc bromides involves transmetalation. This two-step process typically begins with the formation of a more reactive organometallic species, such as a pyridyllithium or pyridylmagnesium (Grignard) reagent, by reacting a halopyridine with an organolithium reagent or magnesium metal, respectively. This intermediate is then reacted with a zinc(II) halide, such as zinc bromide, to yield the desired pyridylzinc bromide. mdpi.comnih.gov
This method avoids the often harsh conditions required for the direct oxidative addition of less reactive zinc. For example, lithiation of a halopyridine at low temperatures followed by the addition of zinc bromide is a common strategy. mdpi.com Similarly, magnesium-halogen exchange followed by transmetalation with a zinc salt can be employed. nih.gov These transmetalation approaches are particularly useful for preparing pyridylzinc reagents with a variety of substituents and for substrates where direct zinc insertion is difficult. thieme-connect.deresearchgate.net
| Precursor | Intermediate | Reagent | Product | Reference |
| 2-Halopyridine | 2-Pyridyllithium | ZnBr₂ | 2-Pyridylzinc bromide | mdpi.com |
| 3-Halopyridine | 3-Pyridyllithium | ZnBr₂ | 3-Pyridylzinc bromide | nih.gov |
| Halopyridine | Pyridylmagnesium halide | ZnBr₂ | Pyridylzinc bromide | nih.gov |
Stability and Shelf-Life Studies of Pyridylzinc Bromide Reagents
Pyridylzinc bromide reagents are crucial intermediates in organic synthesis, particularly valued for their role in cross-coupling reactions. The practical utility of these reagents is, however, fundamentally dependent on their stability and viable shelf-life. Consequently, research has been directed towards understanding their degradation mechanisms and establishing optimal conditions for storage to extend their reactivity.
The stability of pyridylzinc bromide is significantly influenced by the choice of solvent and storage temperature. Solutions are commonly prepared in polar aprotic solvents such as tetrahydrofuran (THF); however, the reagent's longevity in such media is a critical consideration for achieving reproducible experimental outcomes. The concentration of the active reagent in solution over time is typically monitored using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and titration with a standardized iodine solution.
Degradation of pyridylzinc bromide can proceed via multiple pathways, most notably through reactions with atmospheric moisture and oxygen. Exposure to water can cause protonolysis, yielding pyridine and zinc hydroxybromide. Oxidation is another significant degradation route, potentially forming pyridine N-oxide and other byproducts. To counteract these processes, pyridylzinc bromide reagents are typically prepared and stored under an inert atmosphere, such as nitrogen or argon.
Low-temperature storage is a key strategy for prolonging the shelf-life of these reagents. Comparative studies have demonstrated that storing solutions at 0 °C or -20 °C significantly slows the rate of decomposition compared to storage at room temperature. For instance, THF solutions of 2-pyridylzinc bromide are reported to remain reactive for 24 hours when stored at -20°C. Some solid forms of pyridylzinc reagents have been developed that show moderate air stability, allowing them to be weighed in the air with minimal immediate decomposition. nih.gov The addition of certain additives, like lithium chloride, can also enhance stability by preventing the aggregation of zinc intermediates and keeping them solubilized, particularly in THF.
Table 1: Stability of Pyridylzinc Bromide Reagents Under Various Conditions
| Reagent Form | Solvent | Storage Condition | Observed Stability | Reference |
|---|---|---|---|---|
| 2-Pyridylzinc bromide solution (0.5 M) | Tetrahydrofuran (THF) | -20°C | Remains reactive for 24 hours. | |
| Solid 2-pyridylzinc pivalates | - | Glovebox (inert atmosphere) | Indefinitely stable. | nih.gov |
| Solid 2-pyridylzinc pivalates | - | Air (weighing) | Can be weighed with minimal loss of active reagent. | nih.gov |
| Dioxanate complex of 2-pyridylzinc | - | Vacuum desiccator | Stable for at least 40 days. | nih.gov |
Self-Assembly Approaches in Complex Synthesis
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a potent methodology in coordination chemistry. For pyridylzinc bromide, this entails the formation of well-defined supramolecular architectures from pyridine-based ligands and zinc(II) bromide.
Ligand Design for Directed Coordination
For example, bidentate ligands featuring two pyridine moieties can either chelate a single zinc ion or bridge two separate zinc centers. This can lead to the formation of discrete dinuclear complexes or extended one-dimensional coordination polymers. mdpi.com The flexibility or rigidity of the ligand's backbone influences the coordination environment around the zinc ion, which is typically tetrahedral or five-coordinate. nih.govnih.gov
Researchers have engineered a diverse range of pyridyl ligands to achieve predictable self-assembly. Ligands with pre-programmed coordination vectors can guide the formation of specific structures like macrocycles or cages. acs.org Furthermore, incorporating steric bulk into the ligand design can control the coordination number of the zinc center, thereby preventing the formation of unwanted polymeric species. mdpi.com The nature of substituents on the pyridine ring can also influence the resulting structure and stability of the complex. acs.orgrsc.org
Table 2: Influence of Ligand Design on Zinc Complex Architecture
rsc.org| Ligand Type | Design Feature | Resulting Complex Structure | Reference |
|---|---|---|---|
| Bidentate Pyridine Ligands | Flexible Spacer | Can form dinuclear complexes or 1D coordination polymers. | mdpi.com |
| Hexadentate Pyridinecarboxylate Ligand (bcpe) | Ethane-1,2-diamine backbone | Forms a twist-wrap conformation around a single Zn(II) ion. | nih.gov |
| Fused Pyrazolo[4,3-b]pyridine | Bridging between Zn ions with a dicarboxylate co-ligand | Robust, permanently porous metal-organic framework (MOF). | |
| 4'-pyridin-4-yl-2,2':6',2"-terpyridine | Divergent metal-binding domains | Forms a 1D coordination polymer with zinc nitrate. | |
| Quinaldinate and Pyridine-based Ligands | Bidentate chelating quinaldinate | Typically forms six-coordinate, distorted octahedral complexes. |
Templated Synthesis Utilizing Zinc(II) Bromide Precursors
In templated synthesis, a central metal ion directs the arrangement of surrounding ligands. The zinc(II) ion, due to its Lewis acidic nature, effectively acts as a template, organizing pyridine-based ligands to form specific architectures. rsc.org The bromide anions can also be integral to the final structure, either by directly coordinating to the zinc center or by participating in hydrogen bonding to stabilize the assembly. researchgate.net
The reaction stoichiometry, solvent, and temperature are crucial parameters that can be adjusted to favor the formation of a specific product, be it a discrete molecule or an extended network. rsc.org For example, the reaction of zinc(II) bromide with pyrazine (B50134) can yield either a one-dimensional zigzag chain polymer or a two-dimensional square-grid network, depending on the stoichiometric ratio of the reactants. rsc.org
Zinc(II) bromide is a valuable precursor because its Lewis acidity promotes coordination with the nitrogen atoms of pyridine rings. The resulting pyridylzinc bromide units can then serve as building blocks for more intricate supramolecular structures. mdpi.com The bromide ions themselves can act as bridging ligands, linking multiple zinc centers and influencing the dimensionality of the final material. rsc.org The ability of zinc(II) to adopt various coordination geometries (e.g., tetrahedral, octahedral) allows it to template the formation of diverse structures, including macrocycles and complex coordination polymers, by organizing the ligand components in a predictable manner during the self-assembly process. nii.ac.jp
Coordination Chemistry and Electronic Structure
Ligand Field Theoretical Framework for Zinc(II) in Halide-Pyridine Environments
The electronic configuration of the Zinc(II) ion, being d¹⁰, results in a lack of ligand field stabilization energy (LFSE). nih.gov This characteristic means that, unlike many transition metal ions, the coordination geometry of Zn(II) is not strongly dictated by ligand field effects. nih.gov Consequently, the geometry of zinc(II) complexes with pyridine (B92270) and halide ligands is primarily governed by a combination of factors including the steric hindrance of the ligands, electrostatic interactions, and packing forces in the solid state. The d¹⁰ configuration leads to a preference for symmetrical coordination geometries such as tetrahedral and octahedral. iucr.org However, the actual observed geometries often deviate from these ideals due to the specific nature of the pyridine and halide ligands involved.
Analysis of Coordination Geometries and Structural Distortions
The coordination environment around the Zn(II) center in pyridine and bromide-containing complexes is diverse, with several geometries being prevalent. These geometries are often distorted from their ideal forms due to the steric and electronic influences of the ligands.
Distorted Tetrahedral Coordination in Bis(pyridine)zinc(II) Bromide Complexes
A common coordination geometry for complexes with the general formula [Zn(pyridine)₂Br₂] is a distorted tetrahedron. mdpi.comresearchgate.netresearchgate.netmdpi.com In these complexes, the zinc ion is coordinated to two pyridine molecules and two bromide ions. The distortion from an ideal tetrahedral geometry can be attributed to the relatively small bite angle of the bipyridine ligands and stacking interactions in the crystal lattice. mdpi.com For instance, in complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate, the tetrahedral indices τ₄ and τ'₄ are in the range of 0.80–0.85, indicating a slight distortion. mdpi.com The Zn-N and Zn-Br bond lengths are within expected ranges for such complexes. mdpi.commdpi.com
Table 1: Selected Bond Parameters for Distorted Tetrahedral Bis(pyridine)zinc(II) Halide Complexes
| Complex | Zn-N Bond Lengths (Å) | Zn-Br Bond Lengths (Å) | N-Zn-N Angle (°) | Br-Zn-Br Angle (°) | Reference |
| [Zn(py-2py)Br₂] | Not specified | Not specified | ~80 | Not specified | mdpi.com |
| [Zn(2-BrPy)₂Br₂] | 2.057(3) - 2.061(3) | 2.221(1) - 2.226(1) | 110.68(13) - 110.84(13) | 129.13(4) - 129.46(4) | mdpi.commdpi.com |
py-2py = dimethyl 2,2′-bipyridine-4,5-dicarboxylate; 2-BrPy = 2-bromopyridine (B144113)
Distorted Trigonal-Bipyramidal and Square-Pyramidal Zinc(II) Geometries in Substituted Systems
In systems with different stoichiometries or more complex pyridine-based ligands, five-coordinate geometries such as distorted trigonal-bipyramidal and square-pyramidal are frequently observed. nih.govmdpi.comnih.govunimib.itznaturforsch.commdpi.com The choice between these two geometries is often subtle and can be quantified by the geometry index, τ (or τ₅). A perfect square-pyramidal geometry has a τ value of 0, while a perfect trigonal-bipyramidal geometry has a τ value of 1. nih.gov
For example, the complex [ZnBr₂(L)] (where L is 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine) exhibits a distorted trigonal-bipyramidal geometry with the three nitrogen atoms of the ligand in the equatorial plane and the two bromide ions in the axial positions. mdpi.com Similarly, complexes with pyridine-containing macrocyclic ligands can adopt a distorted square-pyramidal environment around the Zn(II) ion. unimib.it In the complex [Zn(II)(Br)(Pc-L)]Br·H₂O, the geometry is closer to square-pyramidal with a τ value of 0.26. unimib.it
Table 2: Coordination Geometries and τ Values for Five-Coordinate Zinc(II)-Pyridine-Bromide Complexes
| Complex | Coordination Geometry | τ Value | Reference |
| [Zn(acac)₂{(3-py)CHNOH}] | Distorted square pyramidal/trigonal bipyramidal | 0.53 | nih.gov |
| [ZnBr₂(L)] (L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine) | Distorted trigonal bipyramidal | Not specified | mdpi.com |
| [Zn(II)(Br)(Pc-L)]Br·H₂O | Distorted square pyramidal | 0.26 | unimib.it |
| [Zn(HAm4DH)Br₂] | Square pyramidal with distortion towards trigonal bipyramid | Not specified | znaturforsch.com |
acac⁻ = acetylacetonate; (3-py)CHNOH = 3-pyridine aldoxime; Pc-L = pyridine-containing macrocyclic ligand; HAm4DH = 2-pyridineformamide thiosemicarbazone
Octahedral Coordination in Higher-Order and Solvated Complexes
Six-coordinate octahedral geometry is also found in zinc(II)-pyridine-bromide complexes, particularly in polymeric structures or when solvent molecules are involved in the coordination sphere. mdpi.comrsc.orgresearchgate.net For instance, one-dimensional chain polymers of the type [Zn(μ-Cl)₂py]∞ (where py is a dihalopyridine) feature octahedral zinc(II) centers linked by bridging halide ions. rsc.org In other cases, the coordination of two quinaldinate ligands and two pyridine-based ligands results in a distorted octahedral environment with an N₄O₂ donor set. mdpi.com Solvated complexes can also exhibit octahedral geometry, where solvent molecules occupy coordination sites. uu.nl
Metal-Ligand Bonding Analysis
The nature of the bond between the zinc(II) ion and the pyridine ligand is a crucial aspect of the electronic structure of these complexes.
Natural Bond Orbital (NBO) Analysis of Electron Density Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational tool for understanding the distribution of electron density and the nature of bonding in molecules. In the context of pyridine-zinc-bromide complexes, NBO calculations provide quantitative insights into the donor-acceptor interactions that constitute the coordination bonds. mdpi.com
The analysis reveals that the primary interaction occurs between the lone pair orbitals of the donor nitrogen atoms on the pyridine ligand and the empty valence orbitals (typically 4s and 4p) of the Zn(II) ion. scirp.org This charge transfer from the ligand to the metal is a key feature of the coordination bond. The strength of this interaction can be quantified by the second-order perturbation theory analysis of the Fock matrix, which yields stabilization energies (E⁽²⁾). scirp.org For example, in a related zinc complex with 3-aminopyridine (B143674) and thiocyanate (B1210189) ligands, the stabilization energy from the charge transfer between the pyridine nitrogen lone pair and the zinc orbitals is significant, indicating a strong donor-acceptor interaction. scirp.org
NBO calculations also allow for the determination of partial atomic charges. In zinc imidazolate frameworks (ZIFs) with bromide substitution, a system analogous to pyridine complexes, the zinc ion hosts a substantial positive charge of approximately +1.2 e⁻, while the coordinated nitrogen atom carries a negative charge of around -1.18 e⁻. acs.org This confirms a highly polarized Zn-N bond. acs.org In some cases, the bonding between the chelating atoms and the Zn(II) ion is described as being mostly electrostatic in nature, with no significant orbital overlap detected by NBO analysis. scirp.org
In studies of zinc halide complexes with camphor-derived guanidine-pyridine hybrid ligands, NBO analysis identified the Zn-N bonds as covalent. mdpi.com The calculated NBO charges on the zinc atoms were in the range of +1.49 to +1.56, with the donating nitrogen atoms bearing strong negative charges. mdpi.com These values provide a quantitative measure of the electronic effects at play within the coordination sphere. mdpi.com
| System | Key Interaction / Parameter | Finding | Reference |
|---|---|---|---|
| Zn(3-ampy)₂(NCS)₂ | Donor-Acceptor Interaction | Charge transfer from N (lone pair) to Zn (4s, 4p orbitals) | scirp.org |
| Br-substituted ZIF | NBO Partial Charge on Zn | ~ +1.2 e⁻ | acs.org |
| Br-substituted ZIF | NBO Partial Charge on N | ~ -1.18 e⁻ | acs.org |
| Zinc Halide with Guanidine-Pyridine Ligand | NBO Partial Charge on Zn | +1.49 to +1.56 e⁻ | mdpi.com |
ZIF = Zeolitic Imidazolate Framework, an analogous system with Zn-N coordination.
Influence of Pyridine Substituents and Ancillary Ligands on Coordination Properties
The coordination properties of pyridine-zinc-bromide complexes are highly tunable by modifying the pyridine ligand with substituents or by introducing other ancillary ligands into the coordination sphere. These modifications can profoundly affect bond strengths, coordination geometry, and even the photophysical properties of the resulting complex.
Pyridine Substituents: The electronic nature of substituents on the pyridine ring directly impacts the strength of the zinc-pyridine coordination bond. cdnsciencepub.com A systematic study on complexes of the type Zn(4-R-pyridine)₂Cl₂ (which serves as a close model for the bromide analogues) revealed that the relative strength of the zinc-pyridine bond is determined by both σ- and π-contributions. cdnsciencepub.comcdnsciencepub.com This is a notable difference from similar copper(II) complexes, where the σ-contribution is the dominant factor. cdnsciencepub.comcdnsciencepub.com Both electron-donating and electron-withdrawing groups at the 4-position of the pyridine ring influence the σ- and π-bonding contributions to the coordination bond. cdnsciencepub.com The effect of these substituents can be systematically evaluated by calculating the force constants associated with the zinc-pyridine bond through normal coordinate analysis. cdnsciencepub.com
Ancillary Ligands: The identity of other ligands bound to the zinc center plays a crucial role in determining the final structure and properties of the complex. The choice of the halide itself (e.g., Cl⁻ vs. Br⁻ vs. I⁻) can dramatically alter the photophysical properties of the complex by perturbing the energies of the ππ* and nπ* excited states. nih.gov
Introducing multidentate ancillary ligands can change the coordination number and geometry of the zinc center. For instance, while ZnS₆(py)₂ (where py is pyridine) is a four-coordinate complex, replacing the two monodentate pyridine ligands with a single tridentate amine ligand like pentamethyldiethylenetriamine (PMDETA) results in a five-coordinate complex. illinois.edu This change in coordination can significantly enhance the reactivity of the other ligands bound to the zinc. illinois.edu
Furthermore, the functional groups on ancillary pyridine-based ligands can direct the supramolecular assembly of the complexes in the solid state. mdpi.com In a series of zinc quinaldinate complexes, when the ancillary ligand was pyridine or 3,5-lutidine (which cannot form hydrogen bonds), the crystal structures were governed by π-π stacking and C-H···π interactions. mdpi.com However, when ancillary pyridine ligands containing hydroxyl or amide groups were used, the crystal packing was dominated by hydrogen bonding. mdpi.com This demonstrates that ancillary ligands not only influence the immediate coordination sphere of the zinc ion but also dictate the large-scale solid-state architecture.
Advanced Structural Elucidation and Spectroscopic Investigations
Single Crystal X-ray Diffraction for Precise Geometric and Supramolecular Parameters
Single crystal X-ray diffraction is the definitive method for determining the exact atomic arrangement within a crystalline solid. For zinc bromide complexes with pyridine-based ligands, this technique has provided a wealth of information regarding their molecular geometry and how they are organized in the solid state. The coordination environment around the zinc(II) ion is typically a distorted tetrahedral or, with larger ligands, a five-coordinate geometry like trigonal bipyramidal or square pyramidal. nih.govdergipark.org.troup.com
X-ray studies allow for the precise measurement of the distances between bonded atoms and the angles they form. In complexes such as [Zn(4-Ap)2Br2] (where 4-Ap is 4-acetylpyridine), the Zn-N bond length has been calculated to be 2.491 Å, with Zn-Br bond lengths around 2.152 Å. dergipark.org.tr For a five-coordinate complex, [Zn(L1)Br2], where L1 is a terpyridine derivative, the average Zn–N bond length is 2.167 Å and the Zn–Br bond length is 2.4104 Å. nih.gov In another five-coordinate structure, [ZnBr2(C22H19ClN4O)], the apical Zn-Br bond is slightly longer (2.4419 Å) than the equatorial one (2.4085 Å), highlighting the distortion in the geometry. nih.gov
The angles around the central zinc atom define its coordination geometry. In tetrahedral complexes, these angles deviate from the ideal 109.5° due to the different steric and electronic requirements of the bromide and pyridine (B92270) ligands. For five-coordinate geometries, such as the distorted trigonal-bipyramidal structure of [Zn(L1)Br2], the tau parameter (τ) is used to quantify the geometry, with a value of 0.56 indicating significant distortion. nih.gov Torsion angles, which describe the rotation around bonds, further define the conformation of the flexible parts of the coordinated ligands. asianpubs.org
Interactive Table: Selected Bond Lengths and Angles in Zinc Bromide Pyridine Complexes
| Compound | Geometry | Zn-N (Å) | Zn-Br (Å) | Key Angle (°) | Ref. |
| [Zn(4-Ap)2Br2] (calculated) | Tetrahedral | 2.491 | 2.152 | - | dergipark.org.tr |
| [Zn(L1)Br2] | Distorted Trigonal Bipyramidal | 2.167 (avg) | 2.4104 (avg) | - | nih.gov |
| [ZnBr2(C22H19ClN4O)] | Distorted Square Pyramidal | - | 2.442 (apical) | Br(apical)-Zn-Br(equatorial) not specified | nih.gov |
| [ZnBr2(bispzHpy)] | Distorted Trigonal Pyramidal | 2.115-2.201 | 2.403 | Br-Zn-Br' = 113.25 | mdpi.com |
| [Zn(py)2(4-Br-C6H4COO)2] | - | - | - | - | rsc.org |
Beyond individual molecular geometry, X-ray diffraction reveals how molecules arrange themselves in a crystal. rsc.org This packing is directed by a combination of forces, including hydrogen bonds, C–H⋯Br interactions, and π–π stacking between pyridine rings. nih.goviucr.orgacs.org In the crystal structure of [ZnBr2(C22H19ClN4O)], molecules are linked by C–H⋯Br hydrogen bonds, which generate ribbon-like structures. nih.goviucr.org The stability and packing of these complexes are influenced by the substituents on the pyridine ring, which can promote different types of non-covalent interactions. scirp.orgscirp.org In some cases, different reaction conditions can lead to the formation of polymorphs—crystals with the same chemical formula but different packing arrangements and properties. iucr.org The interplay of these weak interactions builds the extended supramolecular architecture from discrete molecular units. researchgate.netiucr.org
Far-Infrared Spectroscopy for Skeletal Vibration Analysis
Far-infrared (Far-IR) spectroscopy, which probes low-frequency vibrations (typically below 650 cm⁻¹), is essential for studying the skeletal modes of coordination compounds. These modes involve the stretching and bending of the coordination bonds between the metal and the ligands. s-a-s.org
For Zn(pyridine)2Br2, extensive studies have been conducted to assign the infrared-active skeletal vibrations. cdnsciencepub.com The Zn-Br stretching modes (ν(Zn-Br)) are typically strong and are found in the 200-260 cm⁻¹ region. For instance, in [ZnBr2(py)2], these bands have been observed at 260 and 213 cm⁻¹. mdpi.com Another study on a related complex, [ZnBr2(L)] (where L is a tridentate pyrazole-pyridine ligand), assigned the Zn-Br stretches to bands at 232 and 200 cm⁻¹. mdpi.com The zinc-pyridine stretching vibration (ν(Zn-Py)) is typically found at lower frequencies. cdnsciencepub.com The precise positions of these bands are sensitive to the coordination number and geometry of the complex.
Interactive Table: Far-IR Skeletal Mode Assignments for Zinc Bromide Pyridine Complexes
| Compound | Skeletal Mode | Wavenumber (cm⁻¹) | Ref. |
| [ZnBr2(py)2] | ν(Zn-Br) | 260, 213 | mdpi.com |
| [ZnBr2(L)]* | ν(Zn-Br) | 232, 200 | mdpi.com |
| Zn(pyridine)2Br2 | ν(Zn-X) | ~254 | |
| Zn(4-Ap)2Br2 | ν(Zn-Br) | - | dergipark.org.tr |
*L = 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Reactivity Probes
While X-ray diffraction provides a static picture of the solid state, NMR spectroscopy offers powerful insights into the structure and behavior of molecules in solution. researchgate.netnsf.gov For zinc-pyridine complexes, ¹H and ¹³C NMR are particularly informative.
Upon coordination of a pyridine ligand to the zinc(II) center, the chemical shifts of the pyridine's protons and carbons are altered. Typically, the signals for the protons on the pyridine ring, especially those closest to the nitrogen atom (α-protons), experience a downfield shift (move to a higher ppm value). academie-sciences.fr For example, in a [ZnBr2(L)] complex with a substituted pyridine ligand, the pyridine proton signals shifted from 7.58 ppm and 7.29 ppm in the free ligand to 7.95 ppm and 7.54 ppm in the complex. academie-sciences.fr Similarly, in [Zn(py-2py)Br2], the pyridine proton signals shifted downfield by up to 0.27 ppm upon coordination. mdpi.com These shifts are a direct consequence of the donation of electron density from the pyridine nitrogen to the zinc atom, which deshields the nearby nuclei.
NMR is also used to study dynamic processes in solution, such as ligand exchange or aggregation. mdpi.com In non-coordinating solvents, some zinc complexes are known to form dimeric or oligomeric species, which can be observed through changes in NMR spectra, such as signal broadening or splitting. mdpi.com The addition of a coordinating species, like pyridine or DMSO, can break up these aggregates to form monomeric adducts, leading to sharp, well-defined NMR signals. mdpi.com In one study, the displacement of a coordinated pyridine from a zinc complex by the stronger bidentate ligand DABCO was followed by ¹H NMR, demonstrating the technique's utility as a probe for reactivity. nih.gov
Monitoring Ligand Exchange and Equilibrium Processes
The lability of ligands in coordination complexes is a key factor in their reactivity. For pyridine-zinc-bromide systems, monitoring ligand exchange and understanding the thermodynamics of complex formation are essential. Various spectroscopic methods, particularly NMR and electrospray ionization mass spectrometry (ESI-MS), have proven invaluable in these studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the exchange of ligands. For instance, studies on zinc(II) quinaldinate complexes with pyridine-based ligands have shown that when dissolved in dimethyl sulfoxide (B87167) (DMSO), the pyridine ligands are substituted by DMSO molecules in the zinc(II) coordination sphere. mdpi.com This exchange is readily monitored by NMR, which shows signals corresponding to the free pyridine-based ligands and the newly formed DMSO complex. mdpi.com Similarly, 1H NMR spectra have been used to indicate that single pyridine molecules coordinate to the central zinc in synthetic zinc chlorins, allowing for the determination of equilibrium constants for the complexation. nih.gov Analysis of ligand-exchange processes in zinc norcorrole complexes also utilizes NMR to track the displacement of pyridine by other ligands. peeksgroup.com
A novel approach using electrospray ionization mass spectrometry (ESI-MS) has been developed to quantitatively investigate solution-phase equilibria and ligand exchange kinetics. nih.gov By introducing isotopically labeled ligands into a solution of the metal complex, the exchange process can be monitored over time. This method allows for the determination of rate constants and activation parameters for ligand dissociation, providing deep mechanistic insights. nih.gov Factors influencing these exchange processes, such as the solvent, the nature of the metal center, and the presence of coordinating counterions, can be systematically investigated. nih.gov For example, the equilibrium constants for the formation of 5-coordinated (1:1) complexes of zinc tetrapyrroles with pyridine in benzene (B151609) have been determined using visible and 1H NMR spectroscopy. nih.gov
Kinetic inertness and dissociation kinetics are also critical aspects of equilibrium processes. In one study, the dissociation of a manganese(II) complex was tracked via relaxometry in the presence of an excess of Zn(II) ions, a technique that provides information on transmetallation and dissociation half-lives. rsc.org Such studies highlight the dynamic nature of these complexes in solution.
Table 1: Spectroscopic Methods for Monitoring Ligand Exchange
| Spectroscopic Method | Information Obtained | Example System | Reference |
|---|---|---|---|
| ¹H NMR Spectroscopy | Observation of ligand substitution, determination of equilibrium constants. | Zinc(II) quinaldinate with pyridine ligands in DMSO; Zinc chlorins with pyridine. | mdpi.comnih.gov |
| ESI-MS | Quantitative kinetics, rate constants, activation parameters for ligand dissociation. | Porphyrin cage complexes with pyridine ligands. | nih.gov |
Characterization of Intermediates in Catalytic Cycles
Zinc complexes containing pyridine and bromide are often employed as catalysts in various organic transformations. Identifying and characterizing the transient intermediates formed during these catalytic cycles is fundamental to understanding the reaction mechanism.
In the zinc hydride-catalyzed hydroboration and hydrosilylation of N-heteroarenes, several catalytic intermediates have been successfully isolated and characterized. acs.org These include pyridine-containing zinc species which were thoroughly analyzed by NMR, High-Resolution Mass Spectrometry (HRMS), IR analyses, and in some cases, X-ray single-crystal diffraction. acs.org The isolation of these intermediates allowed for the establishment of plausible catalytic cycles for the reactions. acs.org
Similarly, in the synthesis of cyclic carbonates from CO2 and epoxides catalyzed by complexes of the type [L₂ZnX₂] (where L is pyridine or a substituted pyridine, and X can be Br), a pyridinium (B92312) alkoxy ion-bridged dimeric zinc complex was identified as a key active species. rsc.org Solid-state NMR characterization of a related heterogeneous catalyst confirmed that a pyridinium alkoxy ion-bridged zinc bromide complex functions as the active intermediate. rsc.org Mechanistic studies have also highlighted that ligand dissociation is a crucial factor in the catalytic process, as a zinc complex with a strongly chelating 2,2′-dipyridyl ligand was found to be inactive. rsc.org
Theoretical methods, such as density functional theory (DFT), have also been employed to investigate reaction mechanisms. For the Zn(II) catalyzed oxidation of alcohols, DFT studies analyzed potential inner-sphere and intermediate-sphere mechanisms, providing calculated structures for the intermediate complexes. rsc.org These computational studies complement experimental findings, offering a more complete picture of the catalytic cycle. For instance, in the zinc-catalyzed amidation of benzylic C(sp³)–H bonds, a proposed mechanism involves the formation of specific zinc intermediates, and the precursor bis(imino)pyridine-ZnBr₂ complexes have been synthesized and characterized. researchgate.net
Table 2: Characterized Intermediates in Zinc-Catalyzed Reactions
| Catalytic Reaction | Intermediate Structure/Type | Characterization Techniques | Reference |
|---|---|---|---|
| Hydrofunctionalization of N-heteroarenes | Pyridine-containing zinc hydride complexes | NMR, HRMS, IR, X-ray Diffraction | acs.org |
| CO₂ and Epoxide Cycloaddition | Pyridinium alkoxy ion-bridged dimeric zinc bromide | Solid-state NMR | rsc.org |
| Oxidation of Alcohols | Coordinated alcohol and peroxide species | Density Functional Theory (DFT) | rsc.org |
Photoluminescence Spectroscopy for Excited State Characterization
The photoluminescent properties of pyridine-zinc-bromide complexes are of significant interest due to their potential applications in areas like light-emitting devices. Photoluminescence spectroscopy is the primary tool for investigating the excited states of these molecules, revealing the nature of the electronic transitions involved.
Zinc(II) complexes, having a d¹⁰ electronic configuration, typically lack d-d transitions. mdpi.com Their luminescence, therefore, originates from the ligands, often involving charge-transfer processes. The emission spectra of zinc bromide complexes with various substituted terpyridine ligands show interesting photoluminescent properties at room temperature. nih.gov For example, a complex with a methylsulfonyl-substituted terpyridine ligand and two bromide anions exhibits a strong emission peak at 388 nm. nih.gov The coordination environment in such complexes is often a distorted trigonal-bipyramidal geometry. nih.gov
The nature of the substituents on the pyridine-containing ligand and the halide anions can significantly influence the emission spectra. nih.govmdpi.com In a series of zinc bromide complexes with substituted terpyridines, as the substituent groups varied from electron-withdrawing to electron-donating, the emission spectra were redshifted. nih.gov This tunability of emission is a key feature of these compounds. nih.gov
Investigation of π–π and Metal-to-Ligand Charge Transfer (MLCT) Mechanisms in Luminescent Complexes*
The luminescence in these zinc complexes is generally attributed to electronic transitions within the ligand (intraligand) or charge transfer between different components of the complex. The primary mechanisms investigated are π–π* transitions and various forms of charge transfer, including Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), and Intraligand Charge Transfer (ILCT).
For Zn(II) complexes, true MLCT excited states are less common because the high oxidation state of Zn(II) shifts these states to higher energies, often making ligand-based states energetically lower. acs.orgresearchgate.net Consequently, the observed luminescence is frequently dominated by intraligand transitions. acs.orgresearchgate.net
Studies on zinc(II) complexes with substituted terpyridines have tentatively assigned emission peaks around 380-409 nm to a π–π/MLCT mechanism. nih.govnih.govsemanticscholar.org However, a more precise description for many zinc complexes is an Intraligand Charge Transfer (ILCT) or Ligand-to-Ligand Charge Transfer (LLCT) mechanism. mdpi.comresearchgate.net For instance, in complexes with amine-functionalized terpyridines, the emissive excited state is characterized as having ¹ILCT character. mdpi.com The absorption spectra of a [ZnBr₂(L)] complex, where L is a tridentate nitrogen-donor ligand, show bands corresponding to π–π and n–π* transitions that are red-shifted upon complexation. mdpi.com
In some systems, intersystem crossing from the initially excited singlet state to a triplet state can occur, leading to phosphorescence. acs.orgresearchgate.net Research on specific tetrahedral Zn(II) compounds has shown that intersystem crossing to triplet excited states with ILCT character can happen with appreciable quantum yields. acs.orgresearchgate.net These triplet states can then participate in processes like triplet-triplet energy transfer. acs.orgresearchgate.net The emission properties are also sensitive to the planarity of the complex and the nature of the counterions. mdpi.com
Table 3: Photoluminescence Data for Selected Pyridine-Zinc-Bromide Complexes
| Complex Type | Excitation λ (nm) | Emission λ (nm) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| [ZnBr₂(L¹)] (L¹=terpyridine derivative) | 300 | 388 | π–π*/MLCT | nih.gov |
| [ZnBr₂(L²)] (L²=terpyridine derivative) | 300 | 426 | π–π*/MLCT | nih.gov |
| [ZnBr₂(L³)] (L³=coplanar tridentate ligand) | - | - | π-π* and n-π* transitions | mdpi.com |
| Zn(II) complexes with amine-substituted terpyridines | - | - | ¹ILCT | mdpi.com |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
DFT has become a cornerstone for investigating the properties of metal complexes, offering a balance between computational cost and accuracy. For pyridine-zinc-bromide systems, these calculations provide fundamental insights into their stability, geometry, and electronic nature.
In a theoretical study of dichlorodi{(2-pyridyl)furoxan}zinc(II), the furoxan ligand, which contains pyridyl groups, acts as a bidentate N,N'-donor, creating a seven-membered chelating ring around the tetrahedral zinc center. bohrium.com For the complex [Zn(4-Ap)₂Br₂] (where 4-Ap is 4-acetylpyridine), DFT calculations using the B3LYP method with the LANL2DZ basis set predicted a Zn-N bond length of 2.491 Å. dergipark.org.tr The calculations also indicated that the two Zn-Br bond lengths within the same complex were slightly different, a common feature in such distorted geometries. dergipark.org.tr In a different system, a cationic complex [LP⁺ZnBr₂]⁺ (where LP⁺ is a phosphonium-decorated imidazolyl-pyridine ligand), the zinc center also assumes a pseudo-tetrahedral geometry. acs.org
Detailed structural parameters have been reported for various complexes, highlighting the coordination environment around the zinc atom. For instance, in the complex [Zn(II)(Br)(Pc−L)]Br·H₂O, where Pc-L is a pyridine-containing macrocyclic ligand, the zinc is five-coordinate with specific bond lengths determined as Zn-N1 = 2.050(3) Å, Zn-N2 = 2.181(3) Å, and Zn-Br1 = 2.3516(5) Å. researchgate.net These computational findings, often validated against X-ray crystallography data, are crucial for understanding the steric and electronic factors governing the complex's behavior.
Table 1: Selected Calculated and Experimental Bond Lengths in Zinc-Pyridine-Bromide Complexes
| Complex | Method/Basis Set | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |
| Zn(4-Ap)₂Br₂ | B3LYP/LANL2DZ | Zn-N | 2.491 | - | dergipark.org.tr |
| [ZnBr₂(L)]¹ | - | Zn-Npy | - | 2.096(2) | mdpi.com |
| Zn-Npz | - | 2.252(2) | mdpi.com | ||
| [Zn(II)(Br)(Pc-L)]⁺ | - | Zn-N1 | - | 2.050(3) | researchgate.net |
| Zn-N3 | - | 2.058(2) | researchgate.net | ||
| Zn-N4 | - | 2.181(3) | researchgate.net | ||
| Zn-Br1 | - | 2.3516(5) | researchgate.net |
¹ L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine; Npy = pyridine (B92270) nitrogen, Npz = pyrazole (B372694) nitrogen.
DFT calculations are highly effective in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. This synergy between theory and experiment provides a detailed picture of molecular structure and bonding.
A comprehensive study on zinc(II) halide complexes with 4-acetylpyridine, including Zn(4-Ap)₂Br₂, involved recording FT-IR and FT-Raman spectra and performing DFT (B3LYP) calculations to aid in the assignment of vibrational bands. dergipark.org.tr The calculated frequencies, after appropriate scaling, showed good agreement with the experimental observations. dergipark.org.tr For example, the breathing mode of the pyridyl ring, a key indicator of coordination, shifts to a higher frequency upon complexation with the metal. researchgate.net Such calculations help to confirm that the pyridine ligand coordinates to the zinc center through its nitrogen atom. dergipark.org.tr
In the far-IR region, the vibrational modes corresponding to the metal-ligand bonds can be identified. For the complex [ZnBr₂(L)] (where L is 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine), characteristic Zn-Br stretching vibrations were observed experimentally at 232 cm⁻¹ and 201 cm⁻¹. mdpi.com The ability to theoretically predict these low-frequency modes is essential for confirming the coordination of the bromide ions to the zinc center.
Table 2: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for Zn(4-Ap)₂Br₂
| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | B3LYP/LANL2DZ (Calculated) | Reference |
| C-H ring stretching | 3079, 3064, 3048 | - | 3060-3130 | dergipark.org.tr |
| C=O stretching | 1701 | 1700 | 1695 | dergipark.org.tr |
| Ring stretching | 1603 | 1607 | 1599 | dergipark.org.tr |
| Ring breathing | 998 | 999 | 995 | dergipark.org.tr |
| C-C-C in-plane bending | 632 | 633 | 629 | dergipark.org.tr |
Mechanistic Investigations via Computational Modeling
Beyond static properties, computational modeling is a powerful tool for exploring the dynamic processes of chemical reactions. For catalytic transformations involving zinc-pyridine-bromide systems, DFT calculations can map reaction pathways, identify intermediates and transition states, and determine the energetic feasibility of proposed mechanisms.
A key application of computational modeling is the elucidation of reaction mechanisms, such as the zinc-catalyzed oxidation of alcohols. rsc.orgrsc.org In a detailed DFT study of the oxidation of benzylic alcohol catalyzed by a ZnBr₂ and pyridine-2-carboxylic acid system, energy profiles were calculated for various potential pathways. rsc.org These profiles chart the energy of the system as it progresses from reactants to products, revealing the activation energies required to overcome reaction barriers.
Catalytic reactions involving metal complexes can often proceed through different types of mechanisms, broadly classified as inner-sphere, outer-sphere, or intermediate-sphere. researchgate.net Computational studies are uniquely suited to compare the energetic viability of these competing pathways.
In the zinc-catalyzed oxidation of alcohols, both an inner-sphere mechanism, involving a direct hydride transfer from the alcohol to the zinc center (β-hydride elimination), and an intermediate-sphere mechanism, where hydrogen is transferred to an oxidant (like H₂O₂) also coordinated to the zinc, were investigated. rsc.orgrsc.org The calculations revealed that the inner-sphere pathway had a very high activation barrier of 31.78 kcal/mol, making it kinetically unfavorable under typical reaction conditions. rsc.orgrsc.org In contrast, the intermediate-sphere mechanism was found to have a significantly lower activation barrier, making it the preferred and more plausible reaction pathway. rsc.orgrsc.org This preference is attributed to the additional stabilizing interaction of the oxidant with the zinc center in the transition state. rsc.org
The specific ligands and halides coordinated to the zinc center can have a profound impact on catalytic activity. Computational modeling allows for a systematic evaluation of these effects by calculating how changes in the catalyst structure alter the activation barriers of key reaction steps.
In the study of zinc-catalyzed alcohol oxidation, the role of the pyridine-2-carboxylic acid ligand was found to be crucial. rsc.org Its presence was shown to remarkably decrease the activation barriers for the favored intermediate-sphere pathway. rsc.orgrsc.org Conversely, for the high-energy inner-sphere mechanism, the absence of the ligand slightly decreased the activation barrier from 31.78 kcal/mol to 30.94 kcal/mol, though the pathway remained kinetically inaccessible. rsc.org
The nature of the halide ion also influences the reaction energetics. When zinc bromide was computationally replaced with zinc iodide in the catalytic system, the activation barriers for the two main steps of the oxidation (alcohol to aldehyde, and hemiacetal to ester) were altered. rsc.orgrsc.org Specifically, the replacement with iodide made the second step (ester formation) more energetically demanding than the first, demonstrating that the halide ion is not merely a spectator but an active participant in tuning the catalyst's reactivity. rsc.orgrsc.org
Table 3: Calculated Activation Barriers (kcal/mol) for Different Mechanistic Pathways and Catalytic Systems in Alcohol Oxidation
| Reaction Step / Mechanism | Catalyst System | Activation Barrier (kcal/mol) | Reference |
| Alcohol Oxidation / Inner-Sphere | ZnBr₂ with Pyridine Ligand | 31.78 | rsc.orgrsc.org |
| Alcohol Oxidation / Inner-Sphere | ZnBr₂ without Pyridine Ligand | 30.94 | rsc.org |
| Hemiacetal Oxidation / Intermediate-Sphere | ZnBr₂ with Pyridine Ligand | 21.99 | rsc.org |
| Hemiacetal Oxidation / Intermediate-Sphere | ZnI₂ with Pyridine Ligand | 21.53 | rsc.orgrsc.org |
Quantum Chemical Topology and Intermolecular Interaction Analysis
Theoretical and computational studies provide profound insights into the nature of chemical bonding and intermolecular interactions that govern the structure and stability of crystalline solids. For pyridine-zinc-bromide complexes, methods like Hirshfeld surface analysis, Atoms in Molecules (AIM) theory, and the Independent Gradient Model (IGM) are employed to quantify and visualize these interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into regions associated with individual molecules. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of intermolecular contacts.
In other zinc(II) halide complexes with pyridine derivatives, such as [Zn(EtNic)2Cl2] (where EtNic is ethyl nicotinate), the molecular packing is governed by a variety of interactions including O···H, Cl···H, Cl···C, and C···H contacts. mdpi.com For zinc(II) complexes with 3-aminopyridine (B143674) and thiocyanate (B1210189), S···H, H···H, C···H, and N···H interactions are dominant. scirp.org These examples highlight the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly of such complexes.
Based on these related studies, the expected intermolecular contacts for a hypothetical "Pyridine;ZINC;bromide" crystal are summarized in the table below.
| Contact Type | Expected Contribution | Description |
|---|---|---|
| H···H | High | Represents contacts between hydrogen atoms on adjacent pyridine rings. Often comprises a large percentage of the total surface area. |
| Br···H / H···Br | Significant | Indicates hydrogen bonding or close contacts between the bromide ligands and hydrogen atoms of the pyridine rings. |
| C···H / H···C | Significant | Arises from the interactions between carbon atoms of one pyridine ring and hydrogen atoms of a neighboring molecule. |
| N···H / H···N | Moderate | Represents contacts involving the nitrogen atom of the pyridine ring, potentially forming weak hydrogen bonds. |
| π···π Stacking | Possible | Interactions between the aromatic rings of parallel pyridine ligands, contributing to crystal stability. |
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the electron density topology to characterize chemical bonds. acs.org By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, the nature of a chemical bond can be classified as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).
In studies of zinc(II) and cadmium(II) complexes with various pyridine ligands, AIM analysis has been used to investigate the nature of the metal-ligand coordination bonds. mdpi.com For complexes like [Zn(EtNic)2Cl2], the analysis of Zn-N and Zn-Cl bonds revealed a predominant closed-shell character. mdpi.com This indicates that the interaction is primarily electrostatic in nature, which is typical for coordination bonds involving zinc(II).
Similarly, in computational studies of other zinc complexes, QTAIM has been employed to characterize noncovalent interactions. nih.govmdpi.com It is expected that for a "this compound" complex, AIM analysis would reveal the following:
Zn-N and Zn-Br Bonds : These would be characterized as closed-shell interactions with low electron density and positive Laplacian values at the BCPs, confirming their primary ionic character.
Intermolecular Contacts : For weaker interactions like C-H···Br hydrogen bonds or π-π stacking, AIM would identify BCPs with even lower ρ and positive ∇²ρ values, confirming their non-covalent nature.
The Independent Gradient Model (IGM) is a computational method used to identify and visualize noncovalent interactions (NCIs) in real space. nih.govresearchgate.net It is based on the electron density and its derivatives and provides a visual representation of interaction regions as colored isosurfaces. This method can distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. scirp.org
The IGM approach has been applied to study the solid-state interactions in zinc complexes. nih.govresearchgate.net For instance, in complexes involving pyridine-dicarboxylic acid N-oxide, IGM plots have been used to reveal and characterize π-stacking assemblies and hydrogen bonds. nih.gov The model generates isosurfaces where the color-coding indicates the strength and nature of the interaction: green for weak van der Waals forces, blue for strong attractive interactions like hydrogen bonds, and red for steric repulsion. scirp.org A newer development, IGM based on Hirshfeld partition (IGMH), offers a more rigorous physical background and often provides clearer graphical representations of these interactions. chemrxiv.orgnih.gov
For "this compound", an IGM analysis would be expected to visually confirm the interactions predicted by Hirshfeld analysis, showing large green isosurfaces between molecules indicative of van der Waals forces, and specific blue regions corresponding to potential C-H···Br hydrogen bonds.
Force Constant Calculations and Normal Coordinate Treatment for Bonding Insights
Force constant calculations and normal coordinate analysis are powerful spectroscopic techniques that provide quantitative information about the strength of chemical bonds within a molecule. By analyzing the vibrational spectra (Infrared and Raman), specific vibrational modes can be assigned, and the force constants associated with particular bonds can be calculated.
A study on a series of 4-substituted pyridine complexes of zinc, including the dibromobis(pyridine)zinc(II) complex, [Zn(Py)2Br2], utilized a normal coordinate treatment to calculate the force constants of the zinc-pyridine coordination bond. This analysis helps to understand how substituents on the pyridine ring influence the strength of the metal-ligand bond. It was found that the bond strength is determined by both σ- and π-contributions.
The infrared spectra of dichloro- and dibromobis(pyridine)zinc(II) show halogen-sensitive bands that shift to lower frequencies when chloride is replaced by bromide, as expected due to the increased mass of bromine.
| Complex | Halogen-Sensitive Bands (cm-1) |
|---|---|
| Zn(Pyridine)2Cl2 | 324.6, 292.4, 201.1, 142.4, 109.6, 79.5, 62.0 |
| Zn(Pyridine)2Br2 | 255.8, 219.2, 183.1, 131.2, 76.8, 63.0, 53.0 |
A 1:1 complex model has been successfully used for the normal coordinate analysis of these types of complexes, indicating weak coupling between skeletal modes. The calculated force constants provide a direct measure of the bond stiffness and, by extension, its strength. For instance, a calculated value of 237 cm-1 for a vibrational mode in a related complex was obtained using a specific M-N stretching force constant, demonstrating the predictive power of this method.
Reactivity and Advanced Reaction Pathways
Role in Cross-Coupling Reactions
Pyridylzinc bromides are highly valuable reagents in modern organic synthesis, particularly in palladium- and nickel-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The Negishi coupling, which pairs an organozinc compound with an organic halide, is a prominent application. wikipedia.orgorganic-chemistry.org
Pyridylzinc bromides, which can be readily prepared from the corresponding bromopyridines and activated zinc, are effective nucleophiles in Negishi couplings. mdpi.comsci-hub.st They react with a wide array of electrophiles, enabling the synthesis of complex substituted pyridines, which are common motifs in pharmaceuticals and materials science. researchgate.netresearchgate.net
The scope of electrophiles is broad and includes:
Aryl and Heteroaryl Halides: 2-Pyridylzinc bromide and its isomers couple efficiently with functionalized aryl iodides, bromides, and even some chlorides. sci-hub.stresearchgate.net This provides a direct route to 2-arylpyridines and unsymmetrical bipyridines. researchgate.netmdpi.com
Acid Chlorides: The reaction of 2-pyridylzinc bromide with acid chlorides can proceed even without a transition metal catalyst to form pyridyl ketones. researchgate.net
Vinyl Halides and Triflates: These reagents can also be used as coupling partners, leading to the formation of vinylpyridines. wikipedia.org
The table below provides examples of Negishi couplings involving 2-pyridylzinc bromide with various electrophiles, demonstrating the versatility of the reagent.
| Electrophile | Catalyst System | Product Type | Typical Yield | Reference |
|---|---|---|---|---|
| Functionalized Iodobenzene | Pd(PPh₃)₄ | Aryl-substituted Pyridine (B92270) | Good to Excellent | sci-hub.st |
| 2-Bromopyridine (B144113) | Pd/Al₂O₃ or Ni/Al₂O₃–SiO₂ | 2,2'-Bipyridine | Good to High | mdpi.com |
| 3-Iodothiophene | Pd(PPh₃)₄ | Thienyl-substituted Pyridine | Good | sci-hub.st |
| Aryl Chlorides | Pd(P(t-Bu)₃)₂ | Aryl-substituted Pyridine | Good | organic-chemistry.org |
| Benzoyl Chloride | None | Pyridyl Ketone | Good | researchgate.net |
A significant advantage of the Negishi coupling with pyridylzinc bromides is its remarkable tolerance for a wide range of functional groups, which minimizes the need for protecting group strategies in complex syntheses. orgsyn.org This robustness allows for the direct coupling of substrates containing sensitive moieties.
C-C Bond Formation: The reaction conditions are compatible with functional groups such as esters (COOR), nitriles (CN), ethers (OR), and even protic groups like alcohols (OH) and amines (NH₂), which are often problematic in other organometallic coupling reactions. researchgate.netorgsyn.orgresearchgate.net The synthesis of various symmetric and unsymmetric bipyridines and 2-arylpyridines has been demonstrated with good tolerance for diverse substitution patterns. mdpi.compreprints.org
C-N Bond Formation: While C-C bond formation is the primary application, organozinc reagents can also participate in C-N bond formation. For example, coupling reactions of pyridylzinc bromide with haloaromatic amines under palladium catalysis using specific ligands like SPhos have been successfully used to prepare aminobipyridines. researchgate.net
The functional group tolerance makes pyridylzinc bromides particularly useful for the late-stage functionalization of complex molecules in drug discovery and materials science. preprints.org
The success of Negishi couplings involving pyridylzinc bromides heavily relies on the choice of the transition metal catalyst and its associated ligands. Both palladium and nickel systems are widely used, each with its own advantages. wikipedia.orgrsc.org
Palladium Catalysts: Palladium complexes are the most common catalysts for these transformations, generally offering high yields and excellent functional group tolerance. wikipedia.org
Pd(0) Catalysts: Simple, commercially available catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective for coupling pyridylzinc reagents with a variety of electrophiles under mild conditions. sci-hub.stresearchgate.net
Pd(II) Precatalysts with Ligands: Systems using Pd(II) sources like Pd(dba)₂ or Pd(OAc)₂ in combination with phosphine (B1218219) ligands are also prevalent. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often crucial for achieving high efficiency, especially with less reactive electrophiles like aryl chlorides or when coupling sensitive substrates. mdpi.comresearchgate.net
Nickel Catalysts: Nickel catalysts are a more economical alternative to palladium and can exhibit unique reactivity. wikipedia.org
Ni(II) Catalysts: Complexes like Ni(PPh₃)₂Cl₂ are effective for Negishi couplings. researchgate.net Heterogeneous catalysts such as Ni/Al₂O₃–SiO₂ have also been employed, particularly for synthesizing bipyridines. mdpi.com
Ligand Design: For nickel-catalyzed couplings, especially cross-electrophile couplings, the design of the ligand is critical for controlling selectivity. For instance, using a sterically hindered terpyridine (tpy) ligand on a nickel catalyst can promote the formation of an arylzinc species in situ, which then couples with a heteroaryl chloride. acs.org
The general catalytic cycle for both palladium and nickel involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation with the pyridylzinc bromide, and reductive elimination to form the cross-coupled product and regenerate the active catalyst. rsc.org
Zinc-Catalyzed Silylation of N-Heteroarenes
The transformation of carbon-hydrogen (C-H) bonds into carbon-silicon (C-Si) bonds in N-heteroarenes, such as pyridine, is a significant area of interest in synthetic chemistry. acs.orgnih.gov The resulting silylated compounds are versatile building blocks for various cross-coupling reactions. acs.org Zinc salts, particularly zinc(II) triflate (Zn(OTf)₂), have emerged as effective catalysts for the dehydrogenative silylation of these heterocycles. acs.orgnih.gov
Proposed Mechanistic Pathways Involving Pyridinium (B92312) Silyl (B83357) Cations
The mechanism for the zinc-catalyzed silylation of pyridine is thought to proceed through an electrophilic aromatic substitution (SEAr)-type pathway. acs.orgnih.gov The proposed mechanism begins with the activation of the silane (B1218182) by the Zn²⁺ center. acs.orgnih.gov This interaction is believed to form a pyridinium silyl cation and a zinc hydride species. acs.orgnih.gov Although these intermediates have not been directly detected by NMR spectroscopy, they are considered plausible based on related studies. acs.orgnih.gov
The key steps of the proposed mechanism are as follows:
Formation of the Pyridinium Silyl Cation: The Lewis acidic Zn²⁺ catalyst interacts with a silane, such as triethylsilane (Et₃SiH), to generate a reactive silicon electrophile. acs.orgnih.gov This species can exist as a pyridinium silyl cation or a related [Zn–H–SiEt₃]²⁺ complex. acs.orgnih.gov
Hydride Addition: A hydride ion, potentially from a [(py)ₙZn–H]⁺ species, adds to the C4 position of the pyridinium silyl cation. acs.orgnih.gov This step is facilitated by the delocalization of the positive charge to the C4 position and results in the formation of an N-silyl-1,4-dihydropyridine intermediate. acs.orgnih.gov
Second Silylation and Dehydrogenation: An electrophilic attack by another silyl cation on the N-silyl-1,4-dihydropyridine can occur, leading to a 1,3-bis(triethylsilyl)-3,4-dihydropyridinium cation. acs.orgnih.gov Subsequent loss of a hydrogen molecule (H₂) yields the disilylated product. acs.orgnih.gov
Alternative pathways, such as a 1,2-hydrosilylation of pyridine, have also been considered as a potential initial step. acs.orgnih.gov Mechanistic studies involving deuterium (B1214612) labeling have provided evidence consistent with the proposed formation of a deuterated N-silyl-1,4-dihydropyridine intermediate with a hydrogen atom at the C4 position. nih.gov
Regioselectivity and Substrate Scope in Pyridine Silylation
The zinc-catalyzed silylation of pyridine and its derivatives exhibits notable regioselectivity, primarily yielding products silylated at the position meta to the nitrogen atom. acs.orgnih.gov For instance, the reaction of pyridine with triethylsilane in the presence of Zn(OTf)₂ produces 3-(triethylsilyl)pyridine as the major monosubstituted product, along with the disubstituted 3,5-bis(triethylsilyl)pyridine. acs.orgnih.gov
The substrate scope of this reaction includes pyridine, 3-picoline, and quinoline. acs.orgnih.gov However, the position of substituents on the pyridine ring significantly influences the reaction outcome. While 3-picoline undergoes ring silylation, 2- and 4-picolines lead to the silylation of the methyl group, forming silylmethylpyridines instead of ring-silylated products. acs.orgnih.gov This indicates that the directing effects of the heteroatom and steric factors play a crucial role in determining the regioselectivity of the silylation. acs.org The reaction is effective for both electron-rich and electron-deficient heteroarenes. acs.org Even 4-substituted pyridines can react with high regioselectivity. acs.orgfrontiersin.org
Interactive Table: Silylation of Pyridines with Zinc Catalyst
| Substrate | Silylating Agent | Catalyst | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridine | Et₃SiH | Zn(OTf)₂ | 3-(triethylsilyl)pyridine and 3,5-bis(triethylsilyl)pyridine | 41-26 | acs.orgnih.gov |
| 3-Picoline | Et₃SiH | Zn(OTf)₂ | Silylated 3-picoline | Moderate | acs.orgnih.gov |
| 2-Picoline | Et₃SiH | Zn(OTf)₂ | Silylmethylpyridine | - | acs.orgnih.gov |
| 4-Picoline | Et₃SiH | Zn(OTf)₂ | Silylmethylpyridine | - | acs.orgnih.gov |
Oxidative Transformations Catalyzed by Zinc(II) Bromide Complexes
Zinc(II) bromide, in combination with an oxidant, serves as an effective catalyst for the oxidation of alcohols to aldehydes and esters. rsc.orgrsc.org These transformations are significant in organic synthesis, providing access to valuable carbonyl compounds. tandfonline.comnih.gov
Mechanism of Alcohol Oxidation to Aldehydes and Esters
Theoretical studies, specifically density functional theory (DFT) calculations, have been employed to elucidate the mechanism of zinc(II)-catalyzed alcohol oxidation. rsc.orgrsc.org Two primary mechanistic pathways have been investigated: an inner-sphere mechanism and an intermediate-sphere mechanism. rsc.orgrsc.org
The inner-sphere mechanism involves a β-hydride elimination step, where a hydride is transferred to the metal center. rsc.orgrsc.org However, this pathway has been found to be kinetically less favorable than the intermediate-sphere mechanism. rsc.orgrsc.org
The preferred intermediate-sphere mechanism involves the transfer of a hydrogen atom from the alcohol to the oxidant, such as hydrogen peroxide (H₂O₂), without direct coordination of the alcohol to the zinc center in the transition state. rsc.orgrsc.orgresearchgate.net The kinetic barriers associated with this pathway are consistent with experimental observations. rsc.org The oxidation of alcohols to aldehydes is generally the more kinetically demanding step compared to the subsequent oxidation of the hemiacetal intermediate to the ester. rsc.orgrsc.org
Influence of Auxiliary Ligands (e.g., Pyridine-2-carboxylic acid) and Oxidants on Reaction Pathways
The efficiency and pathway of the zinc-catalyzed oxidation are significantly influenced by the presence of auxiliary ligands and the choice of oxidant. rsc.orgrsc.org
Oxidants: The choice of oxidant also plays a critical role. rsc.orgrsc.org While hydrogen peroxide (H₂O₂) is a common oxidant, others like tert-butyl hydroperoxide (TBHP) can also be used. rsc.orgrsc.orgresearchgate.net Changing the oxidant from H₂O₂ to TBHP has been shown to increase the activation barrier for the oxidation of alcohol to aldehyde by a small margin (0.4 kcal/mol) but significantly decreases the activation barrier for the oxidation of the hemiacetal to the ester by 3.24 kcal/mol. rsc.orgrsc.orgresearchgate.net This highlights the tunability of the reaction pathway based on the oxidant employed.
Interactive Table: Effect of Ligands and Oxidants on Zinc-Catalyzed Alcohol Oxidation
| Catalyst System | Substrate | Oxidant | Key Finding | Reference |
|---|---|---|---|---|
| ZnBr₂ / Pyridine-2-carboxylic acid | Benzylic alcohol | H₂O₂ | Ligand decreases activation barrier for the intermediate sphere pathway. | rsc.orgrsc.orgresearchgate.net |
| ZnBr₂ | Benzylic alcohol | H₂O₂ vs. TBHP | TBHP increases the barrier for alcohol to aldehyde oxidation but decreases it for hemiacetal to ester oxidation. | rsc.orgrsc.orgresearchgate.net |
Supramolecular Chemistry and Crystal Engineering
Formation of Supramolecular Assemblies Driven by Pyridine-Zinc-Bromide Motifs
The self-assembly of molecular components into well-defined supramolecular structures is a cornerstone of modern chemistry. In the context of pyridine-zinc-bromide systems, the formation of these assemblies is primarily directed by the coordination of pyridine (B92270) to the zinc center and the influential role of the bromide anion.
Anion-Assisted Self-Assembly and Bridging Modes
The bromide anion is not merely a charge-balancing species but an active participant in the construction of supramolecular frameworks. Its ability to act as a ligand, both terminal and bridging, significantly influences the coordination geometry around the zinc(II) ion and the resulting dimensionality of the assembly.
In many pyridine-zinc-bromide complexes, the zinc ion adopts a tetrahedral coordination environment, binding to two pyridine molecules and two bromide anions. nih.gov However, the coordination number can expand to five or six, leading to square pyramidal, trigonal bipyramidal, or octahedral geometries, often facilitated by the bridging nature of the bromide anions or the inclusion of other ligands like water molecules. nih.govznaturforsch.comosti.gov For instance, in some structures, two zinc centers can be linked by two bridging bromide ions, forming a dinuclear core that can be further extended into one-dimensional polymeric chains. rsc.org This bridging can lead to edge-sharing pseudo-octahedral geometries. rsc.org
The nature of the anion has a profound effect on the final structure. Studies comparing different halide anions (chloride, bromide, iodide) have shown that the size and polarizability of the anion can dictate the self-assembly pathway. rsc.orgrsc.org For example, the reaction of zinc(II) salts with certain pyridine-based ligands can yield monomeric complexes with bromide, while the same reaction with iodide might produce a tetranuclear cluster. rsc.orgrsc.org This anion-templating effect highlights the crucial role of the anion in directing the formation of specific supramolecular architectures. researchgate.netacs.org
Unsymmetrical zinc complexes bearing an alkyl ammonium (B1175870) bromide can form dimeric aggregates through intermolecular Zn···Br− interactions. mdpi.com The coordination of bromide to the zinc center is a key feature in these structures, with typical Zn-Br bond lengths observed around 2.35 Å. researchgate.net
Chelate Ring Stacking Interactions and Their Role in Supramolecular Architecture
When pyridine-containing ligands are designed to be multidentate, they can form chelate rings upon coordination to the zinc(II) center. These chelate rings, which are five- or six-membered metallacycles, can participate in stacking interactions that are crucial for the stabilization of the supramolecular architecture. nih.govrsc.orgresearchgate.net
The geometry of these interactions is typically a parallel-displaced or T-shaped arrangement, maximizing the attractive forces and minimizing repulsion. The presence of these interactions can influence the electronic and photophysical properties of the resulting material.
Role of Intermolecular Interactions in Crystal Packing and Stability
The final three-dimensional structure of a pyridine-zinc-bromide crystal is not solely determined by the primary coordination bonds but is heavily influenced by a network of weaker intermolecular interactions. These interactions, while individually less energetic than covalent or coordination bonds, collectively provide significant stabilization to the crystal lattice.
Hydrogen Bonding Networks (e.g., N–H···Br, C–H···O)
Hydrogen bonds are among the most important directional interactions in supramolecular chemistry. In pyridine-zinc-bromide complexes, a variety of hydrogen bonding motifs can be observed, depending on the specific ligands present.
A common and significant interaction is the N–H···Br hydrogen bond, which often occurs when a pyridinium (B92312) cation is present to balance the charge of a bromo-zincate anion. znaturforsch.com These interactions can link cations and anions into extended chains or sheets, providing a robust framework for the crystal structure. znaturforsch.com The strength of this hydrogen bond is influenced by the acidity of the N-H group and the basicity of the bromide ion. Bifurcated N–H···Br hydrogen bonds have also been observed. znaturforsch.com
When ligands containing amide or hydroxyl groups are used, other types of hydrogen bonds, such as N–H···O and O–H···O, can form, creating intricate hydrogen-bonded networks. researchgate.net C–H···O interactions, though weaker, are also frequently observed, connecting molecules into layers or more complex three-dimensional architectures. mdpi.com In some cases, an extensive hydrogen-bonding network can involve coordinated water molecules, further stabilizing the crystal packing. osti.gov The presence of these hydrogen bonds can be confirmed by techniques like single-crystal X-ray diffraction and IR spectroscopy. znaturforsch.comacs.org
| Hydrogen Bond Type | Donor | Acceptor | Significance | Reference |
| N–H···Br | Pyridinium N-H | Bromide (Br⁻) | Links cations and anions, forming extended networks. | znaturforsch.com |
| N–H···O | Amide N-H | Carbonyl Oxygen | Creates supramolecular synthons, like the R²₂(8) motif. | nih.gov |
| O–H···O | Hydroxyl O-H, Water | Oxygen (e.g., carboxylate, water) | Extends dimensionality and stabilizes hydrated crystals. | researchgate.net |
| C–H···O | Activated C-H | Oxygen (e.g., carboxylate, N-oxide) | Contributes to the overall packing and stability. | mdpi.com |
| C–H···N | Activated C-H | Pyridine Nitrogen | Forms layers and contributes to isomer association. | cdnsciencepub.com |
π-π Stacking Interactions between Pyridyl Rings
The aromatic nature of pyridine rings makes them ideal candidates for π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state of pyridine-zinc-bromide complexes, π-π stacking is a frequently observed and crucial stabilizing force. rsc.orgznaturforsch.com
These interactions typically occur between the pyridyl rings of neighboring complex molecules, with centroid-to-centroid distances generally in the range of 3.5 to 4.0 Å. rsc.orgmdpi.com The geometry of the stacking can vary, from perfectly cofacial to parallel-displaced or T-shaped, depending on the steric and electronic environment. These interactions can lead to the formation of one-dimensional columns or two-dimensional layers, significantly influencing the crystal packing. rsc.orgnih.gov
| Interaction | Participating Groups | Typical Distance (Å) | Structural Role | References |
| π-π Stacking | Pyridyl Rings | 3.5 - 4.0 (centroid-to-centroid) | Formation of 1D columns and 2D layers, crystal stabilization. | rsc.orgznaturforsch.commdpi.com |
Weak Non-Covalent Interactions (e.g., C-H···π, halogen bonding)
Beyond the more commonly discussed hydrogen bonds and π-π stacking, a variety of weaker non-covalent interactions also play a subtle yet significant role in the crystal engineering of pyridine-zinc-bromide compounds.
Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (in this case, the covalently bound bromide could potentially act as a donor in specific electronic environments, though it more commonly acts as an acceptor) and a nucleophilic site. acs.orgacs.orgmdpi.com While bromide in a zinc complex is typically considered nucleophilic, the broader concept of halogen-halogen interactions (Type I and Type II) can also be relevant in crystal packing. acs.org More pertinent to these systems is the interaction of other halogen atoms present on the organic ligands with the bromide or other nucleophilic sites. For example, in structures containing iodo-substituted pyridine ligands, C–I···N or C–I···O halogen bonds can be significant structure-directing forces. scispace.com
Principles of Crystal Engineering with Pyridine and Halide Building Blocks
Crystal engineering is a field focused on the design and synthesis of crystalline materials by controlling the self-assembly of molecular building blocks. sci-hub.st The core principle lies in understanding and utilizing intermolecular interactions to guide the arrangement of molecules into a desired crystal lattice. sci-hub.sttaylorandfrancis.com When employing pyridine and halide building blocks, the primary interactions that govern the formation of supramolecular architectures are non-covalent forces such as hydrogen bonds and halogen bonds. acs.orgiucr.org
The predictability of crystal structures is greatly enhanced by the use of "synthons," which are robust and reliable intermolecular recognition motifs. iucr.org In systems containing pyridine derivatives, particularly those with hydrogen-bond donor groups like amides (e.g., isonicotinamide), directional N—H⋯O or N—H⋯N hydrogen bonds can drive the assembly of building blocks into predictable topologies, such as dimers or chains. iucr.orgnih.gov The reliability of these interactions can be so strong that the same structural outcome is often achieved whether the crystals are grown from solution or through mechanical grinding, highlighting the robustness of the synthetic protocol. iucr.org
Halogen bonds are another critical tool in the crystal engineering of halide-containing structures. This interaction involves a region of positive electrostatic potential (a "σ-hole") on a halogen atom interacting with a Lewis base, such as the nitrogen atom of a pyridine ring (C–X···N, where X is a halogen). acs.orgacs.org The strength of the halogen bond is tunable and generally follows the trend I > Br > Cl > F. acs.org By modifying the electronic properties of the molecule to which the halogen is attached, for instance, by adding electron-withdrawing groups, the strength of the halogen bond can be increased. acs.org These interactions are comparable in energy to moderate hydrogen bonds and are sufficiently directional to be a reliable tool for designing molecular crystals. acs.orgiucr.org
Construction of Coordination Polymers and Extended Structures from Zinc(II) Bromide Precursors
The reaction of zinc(II) bromide with various pyridine-based ligands serves as a versatile platform for constructing a wide array of coordination compounds, ranging from discrete molecular complexes (0D) to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The final structure is dictated by the specific pyridine ligand used, the stoichiometry of the reactants, and the reaction conditions.
The zinc(II) ion, with its d¹⁰ electron configuration, is flexible in its coordination geometry, though it commonly adopts a tetrahedral arrangement, particularly with halide ligands. nih.govmdpi.com For instance, the reaction of zinc(II) bromide with isonicotinamide (B137802) (a pyridine derivative) yields the molecular complex [ZnBr₂(isn)₂], where the zinc(II) center has a tetrahedral coordination environment. nih.gov Similarly, a phosphonium-decorated phenanthro-imidazolyl pyridine ligand reacts with ZnBr₂ to form a zero-dimensional (0D) ionic complex, [LP⁺ZnBr₂]₂[ZnBr₄], which consists of discrete cationic and anionic zinc bromide-containing species. acs.org
One-dimensional (1D) coordination polymers are frequently formed. The use of a bis-pyridyl-bis-amide ligand (L1) with zinc(II) bromide results in a 1D coordination polymer with the formula [{Zn(II)(μ-L1)(Br)₂}·H₂O]∞, which exhibits a helical, left-handed twist. acs.org Another example involves the ligand 2,2′-dithiobis(pyridine N-oxide) (dtpo), which bridges zinc(II) bromide units to form the single-stranded 1D polymer [ZnBr₂(μ-dtpo-κ²O:O′)]n. researchgate.net
Higher-dimensional structures can also be achieved. By employing an ionothermal reaction with 1,4-benzenedicarboxylate (BDC) and 1,4-diazabicyclo[2.2.2]octane (dabco, a bipyridine-type ligand), a two-dimensional (2D) coordination polymer, {Zn₂Br₂(BDC)(dabco)}n, has been synthesized. mdpi.comencyclopedia.pub The ability of the zinc(II) ion to adopt various coordination numbers and geometries, combined with the diverse connectivity offered by different pyridine-based linkers, allows for the targeted construction of these extended crystalline networks. mdpi.com
The following table summarizes selected examples of coordination structures derived from zinc(II) bromide and pyridine-based ligands, illustrating the structural diversity achievable.
| Ligand(s) | Compound Formula | Dimensionality | Coordination Geometry of Zn(II) | Structural Features | Reference |
|---|---|---|---|---|---|
| Isonicotinamide (isn) | [ZnBr₂(isn)₂] | 0D (Molecular) | Tetrahedral | Discrete molecular complex. | nih.gov |
| Phosphonium-decorated phenanthro-imidazolyl pyridine (LP⁺) | [LP⁺ZnBr₂]₂[ZnBr₄] | 0D (Ionic) | Tetrahedral | Discrete cationic [LP⁺ZnBr₂]⁺ and anionic [ZnBr₄]²⁻ units. | acs.org |
| Bis-pyridyl-bis-amide (L1) | [{Zn(II)(μ-L1)(Br)₂}·H₂O]∞ | 1D | Not specified | Helical chain with a left-handed twist. | acs.org |
| 2,2′-dithiobis(pyridine N-oxide) (dtpo) | [ZnBr₂(μ-dtpo-κ²O:O′)]n | 1D | Not specified | Single-stranded coordination polymer. | researchgate.net |
| 1,4-benzenedicarboxylate (BDC), 1,4-diazabicyclo[2.2.2]octane (dabco) | {Zn₂Br₂(BDC)(dabco)}n | 2D | Not specified | Two-dimensional layered network. | mdpi.comencyclopedia.pub |
Q & A
Q. How should researchers handle hygroscopic challenges when working with zinc bromide in anhydrous pyridine solutions?
- Methodological Answer : Use a glovebox (<1 ppm H₂O) for solution preparation. Pre-dry ZnBr₂ at 120°C under vacuum for 24 hours and store pyridine over molecular sieves. Monitor water content via FTIR (O-H stretch at 3400 cm⁻¹) or gravimetric analysis. For waste solidification, polymer sorbents like QuickSolid™ (Table 3-2) reduce hygroscopicity by 90% when mixed at 1:3 (w/v) ratios .
Advanced Research Questions
Q. How can conflicting NMR data on pyridine-ZnBr₂ adduct formation be resolved through controlled variable experimentation?
- Methodological Answer : Discrepancies in coordination geometry (e.g., tetrahedral vs. octahedral) often arise from solvent polarity or trace moisture. Design experiments varying (1) solvent (DMF vs. THF), (2) temperature (25°C vs. −20°C), and (3) ZnBr₂:pyridine ratios (1:1 to 1:4). Use DOSY NMR to distinguish free pyridine from coordinated species. Cross-validate with DFT calculations to model ligand exchange dynamics .
Q. What strategies optimize reaction yields in ZnBr₂-mediated pyridine functionalization under varying solvent conditions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance ZnBr₂’s Lewis acidity, improving electrophilic substitution yields by 20–30%. For bromination (e.g., Scheme 4.3 in ), optimize catalyst loading (5–10 mol%) and reaction time (6–12 hrs). Monitor by GC-MS or HPLC. Note: Prolonged heating (>80°C) in chlorinated solvents risks ZnBr₂ decomposition; use TGA to assess thermal stability .
Q. What computational approaches predict the stability of ZnBr₂-pyridine complexes, and how do they compare with experimental data?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G*) model bond dissociation energies and frontier molecular orbitals. Compare computed IR/Raman spectra with experimental data to validate coordination modes. For example, ΔG values for [Py·ZnBr₂] formation (∼−15 kcal/mol) align with experimental stability constants (log K = 2.3±0.2) .
Data Contradiction and Reproducibility
Q. How can batch-to-batch variations in pyridine-ZnBr₂ complex purity impact experimental reproducibility?
- Methodological Answer : Variations in residual solvents or counterion content (e.g., Cl⁻ vs. Br⁻) alter reactivity. Implement QC protocols: (1) ICP-MS for Zn/Br ratios, (2) HPLC purity checks (>98%), and (3) Karl Fischer titration (<0.1% H₂O). For sensitive assays (e.g., enzymatic studies), request peptide-content analysis (as in ) to standardize concentrations across batches .
Q. What experimental controls are essential when analyzing ZnBr₂’s role in catalytic pyridine reactions?
- Methodological Answer : Include (1) blank reactions (no ZnBr₂), (2) ZnCl₂ controls to assess halide effects, and (3) kinetic studies at varying catalyst loadings. Use XPS to confirm Zn²⁺ oxidation state and SEM-EDS to rule out nanoparticle formation. For aqueous systems, reference Table 3-7 for sorbent compatibility to stabilize reaction byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
